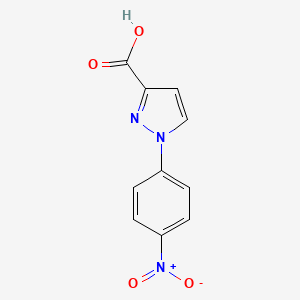

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKECMZGJJFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products:

Reduction: 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Esterification: 1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylates.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through several methods, often involving the reaction of 4-nitrophenylhydrazine with diethyl acetylenedicarboxylate. This reaction leads to the formation of ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, which can further be converted into various derivatives through functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into amides or esters has been documented, showcasing its versatility as a precursor for more complex molecules .

Biological Activities

Antibacterial Properties

Recent studies have indicated that derivatives of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibit antibacterial activity. For example, a specific derivative demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 and 128 µg/mL, respectively. The presence of the nitro group appears to enhance the antibacterial properties of these compounds, suggesting their potential as lead compounds for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications on the pyrazole ring significantly influence their biological activity, making this class of compounds a focus for ongoing cancer research .

Material Science Applications

In addition to biological applications, this compound and its derivatives are being explored for use in material science. Their ability to form stable complexes with metals makes them suitable candidates for developing new materials with specific electronic or optical properties. These materials could have applications in organic electronics and photonic devices .

Case Study 1: Antibacterial Activity Evaluation

A study focused on synthesizing various derivatives of this compound to evaluate their antibacterial properties. The results indicated that modifications at specific positions on the pyrazole ring enhanced the antibacterial efficacy against tested strains. This study highlighted the importance of structural diversity in optimizing biological activity.

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer potential of synthesized pyrazole derivatives against several cancer cell lines. The study revealed that certain compounds exhibited significant cytotoxicity, leading to further exploration into their mechanisms of action and potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid

- Structural Difference : The nitro group is at position 5 of the pyrazole ring instead of position 1 (Figure 1).

- Synthesis : Prepared via hydrolysis of ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, yielding a pale-yellow solid .

- Reactivity: The carboxylic acid at position 3 reacts with 2-bromophenol to form esters (e.g., SI-53) under coupling conditions (EDC·HCl, DMAP) .

- Key Contrast: Positional isomerism affects electronic distribution.

Substituent Variation: 1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid

- Structural Difference : The 4-nitrophenyl group is replaced with a 4-methylphenyl group.

- Electronic Effects : The methyl group (-CH₃) is electron-donating, reducing the acidity of the carboxylic acid (predicted pKa ~4.5–5.0) compared to the nitro-substituted compound (pKa ~2.5–3.0) .

- Applications : Methyl-substituted derivatives are often explored for improved lipophilicity in drug design.

Functional Group Modifications

Carboxamide Derivatives: N-(3-Cyanophenyl)-1-(2,6-Difluorophenyl)-1H-Pyrazole-3-Carboxamide

- Structural Difference : Carboxylic acid replaced with a carboxamide (-CONHR) group.

- Synthesis: Prepared via coupling of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid with 3-(methylamino)benzonitrile (26% yield) .

- Implications : The carboxamide group enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzyme active sites).

Aldehyde Derivatives: 1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde

- Structural Difference : Carboxylic acid replaced with an aldehyde (-CHO) group; additional benzoyl substituent at position 1.

- Properties : IR data shows C=O stretch at 1633 cm⁻¹ (benzoyl) and 1640 cm⁻¹ (aldehyde) .

- Applications : Aldehydes are intermediates in condensation reactions (e.g., Schiff base formation).

Heterocyclic and Bulky Substituents

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1H-Pyrazole-3-Carboxylic Acid

- Structural Difference : Pyridinyl substituent with -Cl and -CF₃ groups.

- Electronic Effects : The trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, further acidifying the carboxylic acid .

- Applications : Such substituents are common in agrochemicals for pest resistance management.

1-[(4-Methoxyphenoxy)Methyl]-1H-Pyrazole-3-Carboxylic Acid

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The nitro group in this compound significantly lowers the pKa of the carboxylic acid compared to methyl or methoxy substituents, making it more reactive in acid-catalyzed reactions .

- Biological Relevance : Carboxamide derivatives show promise in targeting enzymes like CFTR (cystic fibrosis transmembrane conductance regulator) due to improved binding interactions .

- Synthetic Utility : The carboxylic acid group facilitates derivatization into esters, amides, and other functional groups, as demonstrated in the synthesis of SI-53 and agrochemical intermediates .

Biological Activity

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (PNP) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. The compound's unique structure, characterized by a pyrazole ring and a nitrophenyl group, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of PNP, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H7N3O4

- Molecular Weight : 233.18 g/mol

The presence of functional groups such as carboxylic acid and nitro groups in PNP enhances its chemical reactivity, allowing for the synthesis of various derivatives that may exhibit improved biological activities.

Biological Activities

Research has demonstrated that PNP exhibits a range of biological activities, including:

- Anticancer Activity : PNP and its derivatives have been shown to inhibit the growth of multiple cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The anticancer mechanisms include:

- Anti-inflammatory Effects : Compounds derived from PNP have demonstrated significant anti-inflammatory activity. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

- Antimicrobial Properties : PNP has also been evaluated for its antimicrobial activities against various bacterial strains and fungi. These studies indicate promising results in inhibiting bacterial growth comparable to standard antibiotics .

Synthesis

Several synthetic routes are utilized to produce PNP, often involving reactions with hydrazones or nitrilimine precursors. A notable method includes the one-pot regioselective synthesis involving 4-nitrophenyl acetone and sodium hydride .

Case Studies and Research Findings

The biological activities of PNP can be attributed to several mechanisms:

- Cell Cycle Arrest : Some studies indicate that PNP can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, contributing to their cytotoxic effects.

- Inhibition of Key Enzymes : The nitro group in PNP is critical for its interaction with enzymes involved in cancer cell proliferation.

Q & A

Basic Synthesis

Q1. What is the standard synthetic route for 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and what intermediates are critical? A1. The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 854700-38-2) is a key intermediate, synthesized via reactions of 4-nitrophenylhydrazine with ethyl acetoacetate derivatives. Hydrolysis of the ester group yields the carboxylic acid . Alternative methods include palladium-catalyzed cross-coupling to introduce the nitrophenyl moiety .

Advanced Synthesis

Q2. How can regioselectivity challenges in nitrophenyl-substituted pyrazole synthesis be addressed? A2. Regioselectivity is influenced by electron-withdrawing groups (e.g., nitro) directing cyclization. Using bulky bases (e.g., DBU) or microwave-assisted synthesis improves control. Computational modeling (DFT) predicts favorable transition states, aiding in optimizing reaction conditions .

Basic Structural Characterization

Q3. Which spectroscopic techniques are essential for confirming the structure of this compound? A3.

- NMR : H and C NMR identify substituent positions (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and nitro group absorption (~1520 cm) .

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., dihedral angle between pyrazole and nitrophenyl planes: ~15°) .

Advanced Structural Analysis

Q4. How do computational methods like DFT enhance understanding of electronic properties? A4. DFT calculations reveal electron density distribution, HOMO-LUMO gaps (~4.5 eV), and nitro group’s electron-withdrawing effect, which correlates with reactivity in nucleophilic substitutions. Molecular docking predicts binding affinities to biological targets (e.g., enzymes) .

Basic Biological Evaluation

Q5. What in vitro assays are used to assess its biological activity? A5. Common assays include:

- Antimicrobial : Agar dilution (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assay (IC values in cancer cell lines) .

- Enzyme inhibition : Kinase or COX-2 inhibition assays .

Advanced Pharmacokinetics

Q6. How does the nitro group impact pharmacokinetic properties? A6. The nitro group enhances electron deficiency, improving membrane permeability but increasing metabolic instability. Prodrug strategies (e.g., esterification) mitigate rapid clearance. In silico ADMET predictions (e.g., LogP ~2.1) guide optimization .

Data Contradiction Resolution

Q7. How to resolve discrepancies in reported biological activities of pyrazole derivatives? A7. Standardize assay protocols (e.g., consistent cell lines, solvent controls). Meta-analyses of IC values across studies identify outliers. Reproducibility studies using pure enantiomers (if chiral) and validated reference compounds are critical .

Crystallographic Data

Q8. What crystallographic parameters are available for this compound? A8. Single-crystal X-ray data (e.g., space group P2/c, Z=4) reveal bond lengths (C-N: 1.34 Å, C=O: 1.21 Å) and intermolecular hydrogen bonds (O–H···O: 2.65 Å), stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.